molecular formula C18H20Cl2N2O B3742763 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine

1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B3742763
M. Wt: 351.3 g/mol
InChI Key: HLIYLTOSFVWWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine, also known as DMPP, is a compound that has been extensively studied for its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to exhibit promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine involves the modulation of various biochemical pathways in the human body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins and other inflammatory mediators. 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine also activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine has been shown to exhibit significant biochemical and physiological effects in various scientific research studies. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the human body. 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine also increases the levels of adiponectin, which is involved in the regulation of glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine in lab experiments include its high degree of purity, potent anti-inflammatory and analgesic properties, and its ability to modulate various biochemical pathways in the human body. The limitations of using 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine in lab experiments include its potential toxicity at high concentrations and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine. These include the development of novel 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine derivatives with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential therapeutic applications in various disease models, and the determination of its safety and efficacy in humans. Further research is also needed to elucidate the precise mechanism of action of 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine and to identify its potential side effects.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties. 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine has also been shown to possess potent antifungal and antibacterial activities.

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O/c1-23-17-6-4-16(5-7-17)22-10-8-21(9-11-22)13-14-2-3-15(19)12-18(14)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIYLTOSFVWWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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